3-amino-N-(5-chloro-2-methylphenyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-chloro-2-methylphenyl)benzamide involves several steps:
Substitution: Chlorine gas is then used to substitute the benzoic acid, forming 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is employed to substitute the 5-chlorine with a methyl group, resulting in 3-methyl-5-chlorobenzoic acid.
Nitro Substitution: The 3-methyl-5-chlorobenzoic acid undergoes nitro substitution with nitric acid under the catalytic action of concentrated sulfuric acid to produce 2-nitro-3-methyl-5-chlorobenzoic acid.
Reduction: Catalytic hydrogenation is used to reduce the nitro group to an amino group.
Final Reaction: The intermediate product reacts with methylamine to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for research purposes .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-chloro-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate.
Substitution: Chlorine gas and Grignard reagents.
Reduction: Catalytic hydrogenation using metal catalysts.
Major Products
The major products formed from these reactions include various intermediates such as 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid .
Scientific Research Applications
3-amino-N-(5-chloro-2-methylphenyl)benzamide is widely used in scientific research, particularly in:
Mechanism of Action
Comparison with Similar Compounds
Properties
IUPAC Name |
3-amino-N-(5-chloro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-5-6-11(15)8-13(9)17-14(18)10-3-2-4-12(16)7-10/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQFDBVYRGHPHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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